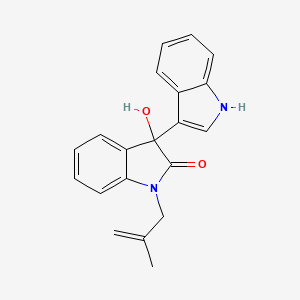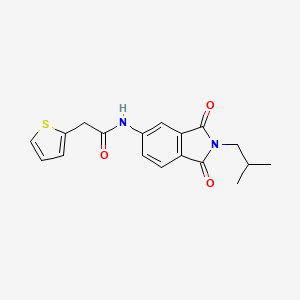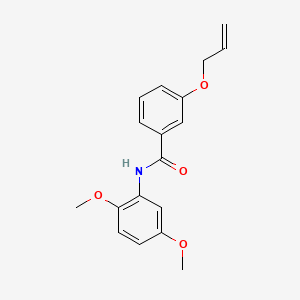![molecular formula C17H25Cl2NO3 B4408980 4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride CAS No. 1049720-42-4](/img/structure/B4408980.png)
4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride
描述
4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as A-867744, is a potent and selective inhibitor of the TRPC5 ion channel. TRPC5 is a member of the transient receptor potential (TRP) family of cation channels, which are involved in a variety of physiological processes, including sensory perception, cellular signaling, and ion homeostasis. In recent years, TRPC5 has emerged as a promising therapeutic target for a range of disorders, including chronic pain, anxiety, and hypertension. In
作用机制
4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride is a selective inhibitor of the TRPC5 ion channel, which is expressed in a variety of tissues, including the brain, heart, and kidney. TRPC5 is involved in the regulation of calcium signaling and ion homeostasis, and is implicated in a range of physiological processes, including synaptic plasticity, neuronal excitability, and blood pressure regulation. This compound binds to a specific site on the TRPC5 ion channel, blocking calcium influx and reducing channel activity. This results in a decrease in intracellular calcium levels, which can have a range of downstream effects on cellular signaling and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, reflecting the diverse roles of the TRPC5 ion channel in cellular physiology. In general, this compound has been shown to reduce calcium influx and intracellular calcium levels, which can have downstream effects on a range of cellular processes, including synaptic plasticity, neuronal excitability, and blood pressure regulation. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride as a research tool is its high selectivity for the TRPC5 ion channel. This allows researchers to specifically target TRPC5-mediated processes without affecting other ion channels or cellular processes. In addition, this compound has been shown to be effective in a range of animal models of neurological and psychiatric disorders, suggesting that it may have broad therapeutic potential. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the high selectivity of this compound may also limit its utility in some experimental paradigms, where multiple ion channels or cellular processes are involved.
未来方向
There are many potential future directions for research on 4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride and the TRPC5 ion channel. One important area of investigation is the role of TRPC5 in the regulation of blood pressure and cardiovascular function. TRPC5 has been implicated in the pathogenesis of hypertension, and this compound has been shown to be effective in reducing blood pressure in animal models. Another potential area of investigation is the role of TRPC5 in the regulation of synaptic plasticity and learning and memory. TRPC5 has been shown to be involved in the regulation of long-term potentiation (LTP), a key process underlying learning and memory. Finally, there is also interest in the development of new TRPC5 inhibitors with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. These compounds may have even greater therapeutic potential for a range of neurological and psychiatric disorders.
科学研究应用
4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in a range of disorders. In preclinical studies, this compound has been shown to be effective in reducing chronic pain, anxiety, and hypertension. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound may have broad therapeutic potential in the treatment of neurological and psychiatric disorders.
属性
IUPAC Name |
4-[2-[2-(2-chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-2-4-15-5-3-6-16(18)17(15)22-14-13-21-12-9-19-7-10-20-11-8-19;/h2-3,5-6H,1,4,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXFDZXOYJSYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049720-42-4 | |
| Record name | Morpholine, 4-[2-[2-[2-chloro-6-(2-propen-1-yl)phenoxy]ethoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049720-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)
![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)
![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)
![4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)


![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)